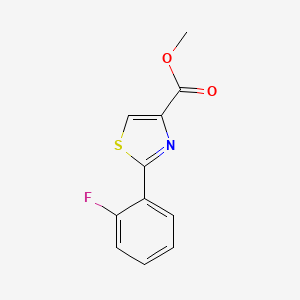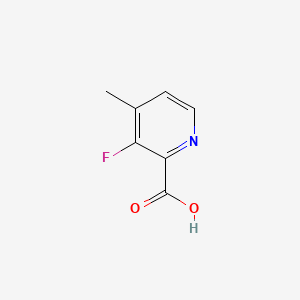
2,3-Dimethylpentane-d16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpentane-d16: is a deuterated form of 2,3-dimethylpentane, an organic compound with the molecular formula C7H16. This compound is a fully saturated hydrocarbon, specifically an alkane, where two methyl groups are substituted at the second and third positions of the pentane chain. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic labeling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpentane-d16 involves the deuteration of 2,3-dimethylpentane. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and moderate temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpentane-d16, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo free radical halogenation to form various halogenated derivatives.
Combustion: When subjected to combustion in the presence of oxygen, it produces carbon dioxide, water, and deuterium oxide (D2O).
Major Products:
Halogenated Derivatives: Depending on the halogen used, products such as 2,3-dichloro-2,3-dimethylpentane-d16 can be formed.
Combustion Products: Carbon dioxide, water, and deuterium oxide.
Scientific Research Applications
2,3-Dimethylpentane-d16 is widely used in scientific research due to its isotopic labeling, which makes it valuable in various fields:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of hydrocarbons in living organisms.
Medicine: It serves as a tracer in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in the calibration of analytical instruments and in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpentane-d16 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms in the compound provide distinct signals that help in elucidating the structure and dynamics of molecules. In metabolic studies, the deuterium label allows for the tracking of the compound through various biochemical pathways, providing insights into the metabolic processes.
Comparison with Similar Compounds
- 2,2-Dimethylpentane
- 2,4-Dimethylpentane
- 3,3-Dimethylpentane
- 3-Methylhexane
Comparison: 2,3-Dimethylpentane-d16 is unique due to its specific deuterium labeling, which distinguishes it from other similar alkanes. While other dimethylpentanes have different substitution patterns, this compound’s isotopic composition makes it particularly useful in NMR spectroscopy and metabolic studies. Its deuterium atoms provide a clear advantage in tracing and analyzing chemical and biological processes.
Properties
IUPAC Name |
1,1,1,2,2,3,4,5,5,5-decadeuterio-3,4-bis(trideuteriomethyl)pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECXQBGLLYSFP-MPARFAGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
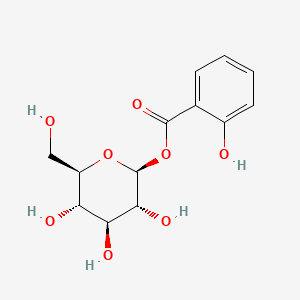
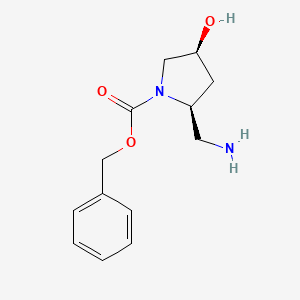
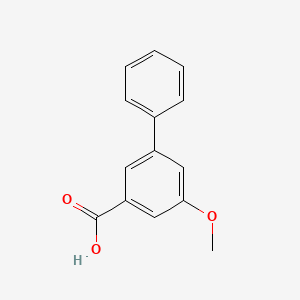
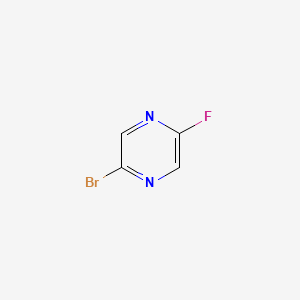
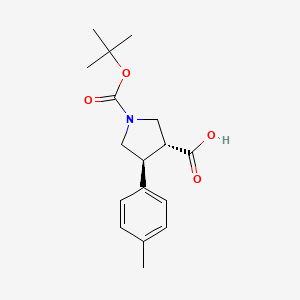

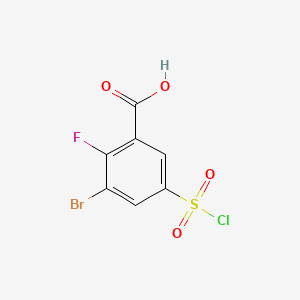
![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
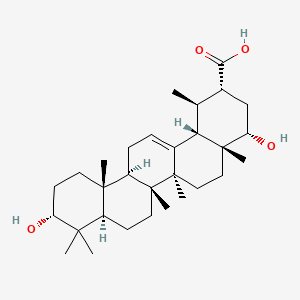
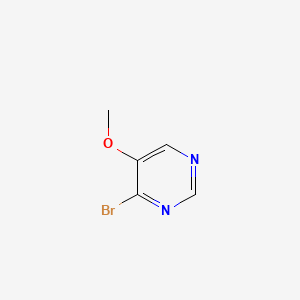
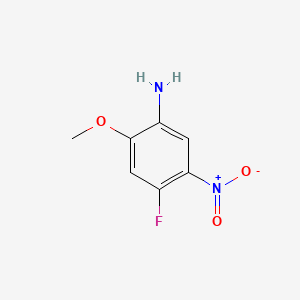
![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)
